3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione
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Overview
Description
3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a piperidine-2,6-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Piperidine-2,6-dione derivatives: These compounds share the piperidine-2,6-dione core and are studied for their pharmacological properties.
Uniqueness
3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione is unique due to its combination of both imidazo[1,2-a]pyridine and piperidine-2,6-dione moieties, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C28H29N5O2 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
3-[4-[[2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl]amino]phenyl]-3-ethylpiperidine-2,6-dione |
InChI |
InChI=1S/C28H29N5O2/c1-4-28(17-16-24(34)31-27(28)35)20-10-12-21(13-11-20)29-26-25(30-23-7-5-6-18-33(23)26)19-8-14-22(15-9-19)32(2)3/h5-15,18,29H,4,16-17H2,1-3H3,(H,31,34,35) |
InChI Key |
XYXIVMKTGIMJGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC3=C(N=C4N3C=CC=C4)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
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